Cas no 897-78-9 (2,6-Dibenzylidenecyclohexanone)

2,6-Dibenzylidenecyclohexanone structure
897-78-9 structure
Nome do Produto:2,6-Dibenzylidenecyclohexanone
N.o CAS:897-78-9
MF:C20H18O
MW:274.356325626373
CID:83184
PubChem ID:87567743

2,6-Dibenzylidenecyclohexanone Propriedades químicas e físicas

Nomes e Identificadores

    • 2,6-dibenzylidenecyclohexan-1-one
    • 1,3-Dibenzylidene-2-cyclohexanone
    • 2,6-Dibenzylidenecyclohexanone
    • 1,3-DIBENZAL-2-CYCLOHEXANONE
    • 1,3-Dibenzylidenecyclohexane-2-one
    • 2,6-bisphenylallylidenecyclohexanone
    • 2,6-Dibenzylidenecyclohjexanone
    • 2,6-diphenylmethylidene cyclohexanone
    • Cyclohexanone,2,6-dibenzylidene
    • RARECHEM AQ C6 0005
    • Cyclohexanone, 2,6-dibenzylidene-
    • 2,6-Bis(benzylidene)cyclohexanone
    • (2E,6E)-2,6-Dibenzylidenecyclohexanone
    • Cyclohexanone, 2,6-bis(phenylmethylene)-
    • Cyclohexanone,6-dibenzylidene-
    • 2,6-Bisbenzylidenecyclohexanone
    • Cyclohexanone,6-bis(phenylmethylene)-
    • MLS002701880
    • NSC2384
    • 2,6-dibenzylidene-cyclohexanone
    • HMS559I22
    • 2,6-Bis(phenylmethylene)cyclohexanone (ACI)
    • Cyclohexanone, 2,6-dibenzylidene- (6CI, 7CI, 8CI)
    • 2,6-Bis(dibenzylidene)cyclohexanone
    • 2,6-Dibenzalcyclohexanone
    • NSC 2384
    • NSC 40618
    • CCG-52176
    • Cyclohexanone, 2,6-dibenzylidene-(8CI)
    • (2E,6E)-2,6-dibenzylidene-cyclohexan-1-one
    • Cyclohexanone, 2,6-bis(phenylmethylene)-(9CI)
    • CS-0161507
    • 42052-61-9
    • (2E,6E)-2,6-Dibenzylidenecyclohexanone #
    • 2,6-Bis-[1-phenyl-meth-(E)-ylidene]-cyclohexanone
    • D1194
    • 897-78-9
    • SR-01000641425-1
    • 2,6-Bis-(benzylidene)-cyclohexanone
    • 2,6-di((E)-benzylidene)cyclohexan-1-one
    • CHEMBL274993
    • NSC-2384
    • BDBM50240380
    • 1R-0613
    • AKOS001018314
    • SCHEMBL12948726
    • (2E,6E)-2,6-dibenzylidenecyclohexan-1-one
    • MFCD00019516
    • NSC40618
    • 2,6-bis[(E)-phenylmethylidene]cyclohexanone
    • (2E,6E)-2,6-bis(phenylmethylidene)cyclohexan-1-one
    • NSC-40618
    • MDL: MFCD00019516
    • Inchi: 1S/C20H18O/c21-20-18(14-16-8-3-1-4-9-16)12-7-13-19(20)15-17-10-5-2-6-11-17/h1-6,8-11,14-15H,7,12-13H2
    • Chave InChI: CTKKGXDAWIAYSA-UHFFFAOYSA-N
    • SMILES: O=C1C(=CC2C=CC=CC=2)CCCC1=CC1C=CC=CC=1
    • BRN: 656613

Propriedades Computadas

  • Massa Exacta: 274.13600
  • Massa monoisotópica: 274.136
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 1
  • Contagem de Átomos Pesados: 21
  • Contagem de Ligações Rotativas: 2
  • Complexidade: 379
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 2
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 5.1
  • Carga de Superfície: 0
  • Superfície polar topológica: 17.1

Propriedades Experimentais

  • Cor/Forma: Not determined
  • Densidade: 1.0338 (rough estimate)
  • Ponto de Fusão: 116.0 to 119.0 deg-C
  • Ponto de ebulição: 377.34°C (rough estimate)
  • Ponto de Flash: 207.5±23.7 °C
  • Índice de Refracção: 1.6700 (estimate)
  • PSA: 17.07000
  • LogP: 4.90660
  • Pressão de vapor: 0.0±1.2 mmHg at 25°C
  • Solubilidade: Not determined

2,6-Dibenzylidenecyclohexanone Informações de segurança

  • Símbolo: GHS09
  • Palavra de Sinal:warning
  • Declaração de perigo: H411
  • Declaração de Advertência: P273-P391-P501
  • Número de transporte de matérias perigosas:3077
  • Instrução de Segurança: S24/25
  • Classe de Perigo:9
  • PackingGroup:III
  • Condição de armazenamento:Store at 4 ℃, better at -4 ℃

2,6-Dibenzylidenecyclohexanone Dados aduaneiros

  • CÓDIGO SH:2914399090
  • Dados aduaneiros:

    China Customs Code:

    2914399090

    Overview:

    2914399090. Other aromatic ketones without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    2914399090. other aromatic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

2,6-Dibenzylidenecyclohexanone Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Ambeed
A669056-5g
-2,6-Dibenzylidenecyclohexanone
897-78-9 98%
5g
$42.0 2023-09-02
Ambeed
A669056-25g
-2,6-Dibenzylidenecyclohexanone
897-78-9 98%
25g
$147.0 2023-09-02
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
D1194-1G
1,3-Dibenzylidene-2-cyclohexanone
897-78-9 >98.0%(HPLC)
1g
¥615.00 2024-04-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X31295-5g
2,6-DIBENZYLIDENECYCLOHEXANONE
897-78-9 98%
5g
¥381.0 2024-07-18
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D154417-50g
2,6-Dibenzylidenecyclohexanone
897-78-9 >98.0%
50g
¥2059.90 2023-09-03
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
B23926-10g
2,6-Dibenzylidenecyclohexanone, 98%
897-78-9 98%
10g
¥412.00 2023-03-01
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
B23926-50g
2,6-Dibenzylidenecyclohexanone, 98%
897-78-9 98%
50g
¥1532.00 2023-03-01
Chemenu
CM203014-5g
2,6-di((E)-benzylidene)cyclohexan-1-one
897-78-9 97%
5g
$61 2024-07-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
L-EM407-5g
2,6-Dibenzylidenecyclohexanone
897-78-9 >98.0%
5g
400.0CNY 2021-08-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
L-EM407-1g
2,6-Dibenzylidenecyclohexanone
897-78-9 >98.0%
1g
117.0CNY 2021-08-06

2,6-Dibenzylidenecyclohexanone Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Catalysts: 2,6,7-Trioxa-1-silabicyclo[2.2.1]heptane-1-propanesulfonic acid ;  180 min, 80 °C
Referência
Cross-aldol condensation of cycloalkanones and aromatic aldehydes in the presence of nanoporous silica-based sulfonic acid (SiO2-Pr-SO3H) under solvent free conditions
Ziarani, Ghodsi Mohammadi; Badiei, Alireza; Abbasi, Alireza; Farahani, Zahra, Chinese Journal of Chemistry, 2009, 27(8), 1537-1542

Synthetic Routes 2

Condições de reacção
1.1 Reagents: Titanium tetrachloride Solvents: Dichloromethane ,  Perfluorohexane ;  5 h, 23 °C
Referência
Phase-vanishing method applied to condensation reactions using TiCl4
Adachi, Yusuke; Kuniyoshi, Kenji; Matsubara, Hiroshi, Journal of Fluorine Chemistry, 2017, 197, 100-105

Synthetic Routes 3

Condições de reacção
1.1 Catalysts: Ruthenium trichloride ;  6 h, 120 °C
Referência
Ruthenium(III) chloride
McKinney, Jeffrey A.; Che, Chi-Ming; Wong, Man-Kin; Gore, Ernest S.; Campbell, Alison N., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2013, 1, 1-11

Synthetic Routes 4

Condições de reacção
1.1 Catalysts: Zirconium dioxide (sulfated zirconia) ,  Sulfuric acid ;  18 min, 90 - 120 °C
Referência
Microwave-assisted solvent-free synthesis of α,α'-bis(substituted benzylidene)cycloalkanones catalyzed by SO2-4/ZrO2 and B2O3/ZrO2
Jadhav, Sumit V.; Suresh, Eringathodi; Bajaj, Hari C., Green Chemistry Letters and Reviews, 2011, 4(3), 249-256

Synthetic Routes 5

Condições de reacção
1.1 Catalysts: Molybdenum pentachloride ;  3 min, heated
Referência
Green, rapid, and highly efficient syntheses of α,α-bis[(aryl or allyl)idene]cycloalkanones and 2-[(aryl or allyl)idene]-1-indanones as potentially biologic compounds via solvent-free microwave-assisted Claisen-Schmidt condensation catalyzed by MoCl5
Bakhshi, Reza; Zeynizadeh, Behzad ; Mousavi, Hossein, Journal of the Chinese Chemical Society (Weinheim, 2020, 67(4), 623-637

Synthetic Routes 6

Condições de reacção
1.1 Catalysts: 12-Tungstophosphoric acid ,  Silica ;  70 min, rt
Referência
Nano silica with high surface area from rice husk as a support for 12-tungstophosphoric acid: an efficient nano catalyst in some organic reactions
Rafiee, Ezzat; Shahebrahimi, Shabnam, Cuihua Xuebao, 2012, 33(8), 1326-1333

Synthetic Routes 7

Condições de reacção
1.1 Catalysts: Zirconium chloride (ZrCl4) Solvents: Ethanol ;  5 h, reflux; reflux → rt
Referência
ZrCl4 as an efficient catalyst for crossed-aldol condensation of cyclic ketones with aromatic aldehydes in refluxing ethanol
Khodaei, Mohammad Mehdi; Bahrami, Kiumars; Khedri, Mohammad, Journal of the Chinese Chemical Society (Taipei, 2007, 54(3), 807-810

Synthetic Routes 8

Condições de reacção
1.1 Catalysts: 1-Butyl-3-methylimidazolium hydrogen sulfate Solvents: 1-Butyl-3-methylimidazolium hydrogen sulfate ;  1 h, rt
Referência
Facile aldol reaction between unmodified aldehydes and ketones in bronsted acid ionic liquids
Liu, Bao-you; Zhao, Di-shun; Xu, Dan-qian; Xu, Zhen-yuan, Chemical Research in Chinese Universities, 2007, 23(5), 549-553

Synthetic Routes 9

Condições de reacção
1.1 Catalysts: Sodium hydroxide ;  5 min, rt
Referência
A facile solvent free Claisen-Schmidt reaction: synthesis of α,α'-bis-(substituted-benzylidene)cycloalkanones and α,α'-bis-(substituted-alkylidene)cycloalkanones
Rahman, A. F. M. Motiur; Ali, Roushown; Jahng, Yurngdong; Kadi, Adnan A., Molecules, 2012, 17, 571-583

Synthetic Routes 10

Condições de reacção
1.1 Catalysts: Alumina ;  30 s, rt; 180 s; 30 s; 30 s
Referência
Solvent-Free Crossed Aldol Condensation of Cyclic Ketones with Aromatic Aldehydes Assisted by Microwave Irradiation
Esmaeili, Abbas A.; Tabas, Mehri Salimi; Nasseri, Mohammad A.; Kazemi, Foad, Monatshefte fuer Chemie, 2005, 136(4), 571-576

Synthetic Routes 11

Condições de reacção
1.1 Catalysts: Thionyl chloride Solvents: Ethanol ;  2 h, < 0 °C
Referência
Synthesis of α,α'-bis(substituted benzylidene)ketones catalyzed by a SOCl2/EtOH reagent
Hu, Zhi Guo; Liu, Jun; Zeng, Ping Li; Dong, Zhi Bing, Journal of Chemical Research, 2004, (1), 55-56

Synthetic Routes 12

Condições de reacção
1.1 Catalysts: Hexadecyltrimethylammonium bromide ,  Sodium hydroxide Solvents: Water ;  7 h, 60 °C
Referência
Cross-aldol and Knoevenagel condensation reactions in aqueous micellar media
Shrikhande, Janhavi J.; Gawande, Manoj B.; Jayaram, Radha V., Catalysis Communications, 2008, 9(6), 1010-1016

Synthetic Routes 13

Condições de reacção
1.1 Catalysts: Titania ;  2 min, heated
Referência
Solvent free synthesis of quinoxalines, dipyridophenazines and chalcones under microwave irradiation with sulfated Degussa titania as a novel solid acid catalyst
Krishnakumar, B.; Swaminathan, M., Journal of Molecular Catalysis A: Chemical, 2011, 350(1-2), 16-25

Synthetic Routes 14

Condições de reacção
1.1 Catalysts: 2922511-39-3 (bonded on HY zeolite) ;  120 min, rt
Referência
Functionalize of Zn (II) complexes of thiosemicarbazones Schiff bases and tryptophan as an auxiliary ligand on HY zeolite, synthesis, characterization and catalytic activity for organic transition
Tavakoli, Fatemeh; Zendehdel, Mojgan, Materials Chemistry and Physics, 2023, 301,

Synthetic Routes 15

Condições de reacção
1.1 Catalysts: (T-4)-Trichloro(1,1,1-trifluoromethanesulfonato-κO)titanium
Referência
Aldol Condensation of Cycloalkanones with Aromatic Aldehydes Catalyzed with TiCl3(SO3CF3)
Iranpoor, N.; Zeynizadeh, B.; Aghapour, A., Journal of Chemical Research, 1999, (9), 554-555

Synthetic Routes 16

Condições de reacção
1.1 Catalysts: Potassium hydroxide Solvents: Ethanol ;  20 s, 40 °C
Referência
Fast, facile and convenient synthesis of α,α-bis(substituted-arylidene) cycloalkanones, an improved protocol
Mahdavinia, Gholam Hossein; Mirzazadeh, Maryam, Journal of Chemistry, 2012, 9(1), 49-54

Synthetic Routes 17

Condições de reacção
1.1 Catalysts: Hydrotalcite (Mg6(CO3)[Al(OH)6]2(OH)4.4H2O) ;  rt → 120 °C; 8 h, 120 °C; 120 °C → rt
Referência
Catalytic condensation of aromatic aldehydes with ketones on Mg/Al hydrotalcite
Al-Esaimi, Matar M., Journal of Ultra Chemistry, 2006, 2(2), 133-140

Synthetic Routes 18

Condições de reacção
1.1 Catalysts: Lithium hydroxide, monohydrate Solvents: Ethanol ;  10 min, 25 - 30 °C
1.2 35 min, 25 - 30 °C
Referência
Dual-activation protocol for tandem cross-aldol condensation: An easy and highly efficient synthesis of α,α'-bis(aryl/alkylmethylidene)ketones
Bhagat, Srikant; Sharma, Ratnesh; Chakraborti, Asit K., Journal of Molecular Catalysis A: Chemical, 2006, 260(1-2), 235-240

Synthetic Routes 19

Condições de reacção
1.1 Catalysts: Ammonium chloride ;  3 min
Referência
Ammonium chloride catalyzed microwave-assisted Claisen-Schmidt reaction between ketones and aldehydes under solvent-free conditions
Pal, Rammohan, IOSR Journal of Applied Chemistry, 2013, 3(4), 74-80

2,6-Dibenzylidenecyclohexanone Raw materials

2,6-Dibenzylidenecyclohexanone Preparation Products

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